molecular formula C19H34N2O5 B13981921 tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13981921
M. Wt: 370.5 g/mol
InChI Key: RHOMUFBLNRUZPD-UHFFFAOYSA-N
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Description

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at position 8 (8-aza) of the spiro[4.5]decane system. Key structural elements include:

  • Spirocyclic core: The 8-azaspiro[4.5]decane scaffold provides conformational rigidity, making it valuable in drug discovery for stabilizing bioactive conformations.
  • Functional groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 1, enhancing solubility and serving as a protective group for synthetic manipulation. A hydroxyl group at position 3, enabling hydrogen bonding and further derivatization. A tert-butyl carboxylate ester at position 8, improving stability and lipophilicity.

This compound is primarily used as an intermediate in synthesizing bioactive molecules, particularly in peptide mimetics and kinase inhibitors .

Properties

Molecular Formula

C19H34N2O5

Molecular Weight

370.5 g/mol

IUPAC Name

tert-butyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C19H34N2O5/c1-17(2,3)25-15(23)20-14-11-13(22)12-19(14)7-9-21(10-8-19)16(24)26-18(4,5)6/h13-14,22H,7-12H2,1-6H3,(H,20,23)

InChI Key

RHOMUFBLNRUZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC12CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent, room temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a free amine.

Scientific Research Applications

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous spirocyclic derivatives:

Structural Analogues
Compound Name Spiro Structure Substituents Heteroatoms Molecular Weight Key Applications Reference
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate 8-azaspiro[4.5] 1: Boc-amino; 3: -OH; 8: tert-butyl carboxylate N, O ~356.4 (est.) Drug intermediates N/A
tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate 1,8-diazaspiro[4.5] 1: Benzyl; 3: -OH; 8: tert-butyl carboxylate 2N, O 362.4 CNS agent candidates
tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate 8-azaspiro[4.5] 4: -OH; 8: tert-butyl carboxylate N, O 255.4 Synthetic building block
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-triazaspiro[4.5] 3: Biphenyl; 2,4: dioxo; 8: tert-butyl carboxylate 3N, O 521.2 Kinase inhibitors
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 8-azaspiro[4.5] 1: Oxo; 8: tert-butyl carboxylate N, O 255.3 Precursor for reduction/amination

Key Observations :

Oxygen-containing derivatives (e.g., 8-oxa) are less common but offer distinct electronic profiles .

Functional Group Impact :

  • Boc Protection : The dual Boc groups in the target compound enhance solubility compared to benzyl- or oxo-substituted analogues .
  • Hydroxyl Position : The 3-hydroxyl group in the target differs from the 4-hydroxyl in ’s compound, influencing stereoelectronic effects and derivatization pathways .

Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Stability Reference
Target Compound 2.8 0.5 (PBS) Stable at 2–8°C; Boc deprotection at acidic pH N/A
tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate 1.9 1.2 (PBS) Hygroscopic; stable under nitrogen
tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate 3.5 0.2 (PBS) Sensitive to light

Property Trends :

  • The target’s higher LogP (2.8 vs.
  • Solubility decreases with bulky substituents (e.g., benzyl in ) .

Biological Activity

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with significant potential in biological applications. Its unique spirocyclic structure and functional groups make it an interesting subject for research in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C19_{19}H34_{34}N2_{2}O5_{5}
  • Molecular Weight : 370.5 g/mol
  • CAS Number : 1801766-60-8

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with proteins, potentially modulating their activity. This can lead to various biological effects depending on the target pathways involved.

Potential Therapeutic Applications

  • Drug Development : The compound has been investigated for its potential as a building block in the synthesis of novel therapeutic agents, particularly in treating neurodegenerative diseases due to its acetylcholinesterase inhibition properties.
  • Cancer Research : Preliminary studies suggest that similar compounds may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
  • Neurological Disorders : Its ability to inhibit acetylcholinesterase suggests potential applications in treating conditions like Alzheimer’s disease.

Acetylcholinesterase Inhibition

Research has indicated that compounds structurally similar to this compound can act as potent inhibitors of acetylcholinesterase (AChE). A study demonstrated that modifications in the alkyl chain of acetylcholinesterase inhibitors affected their potency and efficacy against AChE, indicating that structural variations can significantly influence biological activity .

Synthesis and Biological Evaluation

Another study explored the synthesis of spirocyclic compounds, including this derivative, highlighting their role as intermediates in drug discovery processes. The research emphasized the necessity for further biological evaluation to fully understand their therapeutic potential .

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